4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzooxazine core substituted with a diphenylphosphine group. The benzooxazine moiety consists of a fused benzene and oxazine ring system, while the diphenylphosphino group introduces electron-rich and sterically bulky characteristics.
Properties
Molecular Formula |
C26H22NOP |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzoxazin-4-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H22NOP/c1-3-11-21(12-4-1)29(22-13-5-2-6-14-22)26-18-10-8-16-24(26)27-19-20-28-25-17-9-7-15-23(25)27/h1-18H,19-20H2 |
InChI Key |
HQWIEEJPLVTXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-(Diphenylphosphino)phenylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Cyclization Pathways
-
Lewis acid-catalyzed SN2 cyclization : Activated aziridines undergo ring-opening with 2-halophenols, followed by Cu(I)-mediated intramolecular cyclization to form the oxazine ring .
-
Palladium-catalyzed allylic substitution : The WingPhos ligand facilitates enantioselective allylic substitution, generating chiral oxazine derivatives under mild conditions .
-
CPA-catalyzed desymmetrization : Prochiral oxetanes undergo enantioselective ring-opening via CPA catalysis, forming chiral oxazines without oxidants .
Role of Catalysts
-
Chiral phosphoric acids (CPA) : Enable oxidant-free, highly selective cyclizations .
-
Palladium catalysts : Promote regio- and stereoselective formation of heterocycles .
-
Transition metals : Facilitate cyclization of triazoles with halohydrins .
Substitution Reactions
The aromatic rings of the compound undergo electrophilic or nucleophilic substitution , as observed in related oxazine derivatives:
-
Halogenation : Substitution with bromine or chlorine under appropriate conditions .
-
Alkylation/Nitration : Introduction of alkyl or nitro groups via standard substitution protocols .
-
Click chemistry : Triazole-based substitution using CuCl catalysis, as demonstrated in antifungal oxazine derivatives .
Scientific Research Applications
4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organophosphorus compound with a phosphine group and an oxazine ring, making it useful in chemistry, medicine and industry. The phosphine group allows it to form coordination complexes with transition metals, making it a valuable ligand in coordination chemistry. The oxazine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.
Scientific Research Applications
4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has applications in scientific research:
- Chemistry It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
- Medicine It is being investigated for potential use in drug design and synthesis. Benzoxazine analogues, particularly 1,4-benzoxazine systems, represent a class of biologically active compounds with pharmaceutical value against diseases including cardiovascular disorders, neurodegeneration, inflammation, and cancer .
- Industry It is utilized in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs).
Chemical Reactions
4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo several chemical reactions:
- Oxidation The phosphine group can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The major products of oxidation are diphenylphosphine oxide derivatives.
- Reduction The oxazine ring can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major products are amino derivatives of the oxazine ring.
- Substitution The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions, leading to various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its ability to coordinate with metal centers through the phosphine group. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The oxazine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzo[b][1,4]oxazine derivatives and their properties, as described in the evidence.
Structural Analogues
Electronic and Steric Properties
- Phosphorus-Containing Derivatives: Unlike the diphenylphosphino-substituted target compound, most benzooxazines in the evidence lack phosphorus.
- Fluorinated Derivatives : Fluorine substitution (e.g., 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine) improves metabolic stability and bioavailability in pharmaceuticals , a feature absent in the target compound.
Data Tables
Table 1: Elemental Analysis of Selected Benzooxazine Derivatives
Q & A
Q. Basic Characterization
- FT-IR : Key peaks include aromatic C–H stretching (~3060 cm⁻¹), C–N–C bending (1369–1334 cm⁻¹), and P–C aromatic vibrations (~1430 cm⁻¹, extrapolated from phosphine-containing analogs) .
- NMR : ¹H NMR in CDCl₃ should show signals for the benzoxazine ring (δ 3.8–4.2 ppm, N–CH₂–O), aromatic protons (δ 6.5–7.5 ppm), and diphenylphosphino groups (δ 7.2–7.6 ppm). ³¹P NMR can confirm the phosphine moiety (δ ~-10 to -20 ppm) .
Q. Advanced Characterization
- X-ray Crystallography : Resolve stereochemistry and confirm the spatial arrangement of the diphenylphosphino group, as demonstrated for structurally similar compounds like 2-oxoethyl acetate derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₆H₂₃NOP requires m/z = 396.1521 [M+H]⁺) .
What catalytic or material science applications are associated with this compound?
Basic Applications
The diphenylphosphino group enables use as a ligand in transition-metal catalysis. For example, BINAP-like ligands facilitate asymmetric Suzuki-Miyaura couplings, as shown in the synthesis of 8-piperazinyl benzoxazines using Pd₂(dba)₃ and BINAP .
Q. Advanced Applications
- Photoredox Catalysis : The benzoxazine core’s electron-rich structure may act as a photosensitizer in visible-light-promoted reactions, similar to donor/donor diazo precursors used for N–H insertions .
- Metal-Organic Frameworks (MOFs) : The phosphino group can coordinate to metals like Pd or Cu, enabling MOF design for gas storage or heterogeneous catalysis .
How does the diphenylphosphino moiety influence biological activity in related benzoxazines?
Basic Analysis
Phosphino groups can enhance lipophilicity and metal-binding capacity, potentially improving target engagement in antiproliferative or antimicrobial agents. For instance, [1,2,4]triazolo[4,3-b]pyridazine-benzoxazine hybrids inhibit endothelial cell proliferation (IC₅₀ = 1–10 µM) .
Q. Advanced Analysis
- Structure-Activity Relationships (SAR) : Fluorination at the benzoxazine ring (e.g., 7,8-difluoro derivatives) enhances antibacterial activity by improving membrane permeability, as seen in Levofloxacin .
- Targeted Drug Delivery : The phosphino group could chelate radioactive isotopes (e.g., ⁶⁴Cu for PET imaging) in theranostic applications .
How can researchers address contradictions in reported synthetic yields or selectivity?
Q. Basic Troubleshooting
- Yield Optimization : Varying solvents (e.g., toluene vs. acetone) or bases (NaH vs. K₂CO₃) significantly impacts yields. For example, NaH-mediated alkylation of brominated benzoxazines achieved 85% yield , while K₂CO₃ in acetone gave 57% .
- Diastereoselectivity : Column chromatography (hexane:EtOAc gradients) effectively separates diastereomers, as demonstrated for triazolyl-benzoxazines .
Q. Advanced Analysis
- Computational Modeling : DFT studies can predict regioselectivity in cyclization steps, explaining why certain conditions favor 3,4-dihydro isomers over fully aromatic products .
- Kinetic vs. Thermodynamic Control : Heating duration and temperature influence product distribution. For example, prolonged heating (12–24 h) in Pd-catalyzed reactions improves conversion but may degrade sensitive phosphine ligands .
What safety and handling protocols are recommended for this compound?
Q. Basic Safety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
